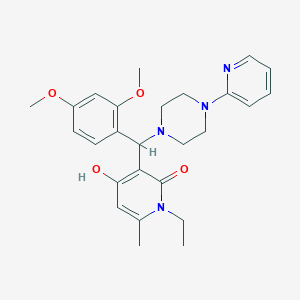

3-((2,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-[(2,4-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4/c1-5-30-18(2)16-21(31)24(26(30)32)25(20-10-9-19(33-3)17-22(20)34-4)29-14-12-28(13-15-29)23-8-6-7-11-27-23/h6-11,16-17,25,31H,5,12-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGFASDKJRFWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=C(C=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=N4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various chlorides, amines, and alcohols, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

Reduction: Removal of oxygen or addition of hydrogen to form reduced products.

Substitution: Replacement of one functional group with another, often using halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and pressures to ensure selective and efficient reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or amines .

Scientific Research Applications

3-((2,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound likely enhances lipophilicity compared to halogenated (e.g., 3-chlorophenyl in ) or alkylated (p-tolyl in ) analogs. This could improve blood-brain barrier penetration if targeting CNS receptors.

- Piperazine Variations : The 4-(pyridin-2-yl)piperazine moiety in the target compound is distinct from 4-(4-fluorophenyl)piperazine in , which may alter selectivity for receptors like serotonin or dopamine transporters.

Functional Analogues

- TRPV4 Antagonists: highlights (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives as TRPV4 antagonists.

- Anti-inflammatory Agents: The pyridazinone analog in inhibits LPS-induced inflammation (IC50 = 11.6 μM). While the target compound’s pyridinone core is distinct, its hydroxyl and methoxy groups may similarly modulate inflammatory pathways .

Biological Activity

The compound 3-((2,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one , also known by its CAS number 939242-06-5 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 464.56 g/mol. The structure features a pyridine ring, a piperazine moiety, and methoxyphenyl groups, which are known to influence its biological interactions.

Research indicates that compounds with similar structural characteristics often exhibit diverse pharmacological effects. The presence of the piperazine ring is associated with various activities, including:

- Antidepressant Effects : Piperazine derivatives have been studied for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Antitumor Activity : Many piperazine-containing compounds demonstrate cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Overview

The biological activity of the compound can be summarized in several key areas:

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives with similar structures have shown activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth. While specific data on this compound's antimicrobial properties remain limited, its structural analogs suggest a promising profile.

Anticancer Properties

The compound's anticancer activity has been investigated through various in vitro assays. Preliminary results indicate that it may inhibit the growth of several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis |

| A549 | 2.8 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 1.5 | Cell cycle arrest in G2/M phase |

These findings suggest that the compound may act similarly to other known anticancer agents by disrupting cellular processes critical for cancer cell survival.

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been reported to interact with serotonin and dopamine receptors, potentially offering therapeutic benefits in psychiatric disorders.

Case Studies

A notable case study involved synthesizing a series of piperazine derivatives for evaluating their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these derivatives, several exhibited significant inhibitory concentrations (IC90 values ranging from 3.73 to 40.32 µM) against the pathogen, suggesting that structural modifications could enhance efficacy against tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.